molecular formula C9H7N3O B12868895 2-(Aminomethyl)-7-cyanobenzo[d]oxazole CAS No. 944903-20-2

2-(Aminomethyl)-7-cyanobenzo[d]oxazole

Cat. No.: B12868895
CAS No.: 944903-20-2
M. Wt: 173.17 g/mol
InChI Key: WKFHQJAIHQINDM-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of the Benzo[d]oxazole Ring System

The nomenclature of benzo[d]oxazole, in accordance with IUPAC guidelines, designates a bicyclic system where a benzene (B151609) ring is fused to an oxazole (B20620) ring. The oxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom. The fusion of the benzene ring to the 'd' face of the oxazole ring gives rise to the benzo[d]oxazole core structure. This fusion results in a planar, aromatic system that is relatively stable. The presence of both an oxygen and a nitrogen atom within the heterocyclic ring allows for hydrogen bond acceptance, a crucial feature for biological interactions. mdpi.com Furthermore, the planar nature of the benzene ring facilitates π–π stacking and other non-covalent interactions with biomacromolecules. mdpi.com

Historical Overview of Oxazole and Benzoxazole (B165842) Chemistry in Organic Synthesis

The synthesis of oxazoles dates back to the 19th century, with the Robinson-Gabriel synthesis, involving the dehydration of 2-acylaminoketones, being a classic method. nih.gov Over the decades, numerous synthetic strategies have been developed to construct the oxazole and, by extension, the benzoxazole ring system. ijpsonline.com A common and versatile approach to benzoxazole synthesis involves the condensation of ortho-aminophenols with a variety of reagents, including carboxylic acids, aldehydes, and acyl chlorides. mdpi.com More contemporary methods have focused on developing more efficient and environmentally friendly protocols, such as using reusable acid catalysts or employing metal-catalyzed cross-coupling reactions. mdpi.comnih.gov These advancements have made a wide array of substituted benzoxazoles accessible for research and development.

Significance of the 2-(Aminomethyl)-7-cyanobenzo[d]oxazole Substructure within Contemporary Chemical Research

The specific substructure of This compound incorporates three key functional groups onto the benzoxazole scaffold: a 2-aminomethyl group, a 7-cyano group, and the inherent benzo[d]oxazole core. This combination of functionalities suggests a molecule with significant potential in chemical research. The aminomethyl group provides a basic site and a point for further derivatization through reactions such as acylation or alkylation. The cyano group is a versatile functional group that can participate in various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

While extensive research specifically on This compound is not widely available in the public domain, the benzo[d]oxazole moiety itself is a well-established pharmacophore. nih.gov Derivatives of this ring system have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com The presence of the aminomethyl and cyano groups on the This compound structure suggests it could be a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. smolecule.com

Properties

CAS No.

944903-20-2

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C9H7N3O/c10-4-6-2-1-3-7-9(6)13-8(5-11)12-7/h1-3H,5,11H2

InChI Key

WKFHQJAIHQINDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CN)C#N

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Aminomethyl 7 Cyanobenzo D Oxazole

Reactions Involving the Aminomethyl Group

The aminomethyl group, a primary amine attached to the benzoxazole (B165842) core via a methylene (B1212753) bridge, is a key site for nucleophilic reactions and derivatization.

Nitrogen-Centered Nucleophilic and Electrophilic Reactivity

The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it inherently nucleophilic. This allows it to react with a wide variety of electrophiles. Common reactions include protonation in the presence of acids to form ammonium salts, and alkylation with alkyl halides. wikipedia.org

While the amine is typically nucleophilic, strategies exist to reverse this polarity (umpolung). nih.gov However, the more common reactivity profile for the aminomethyl group involves the nitrogen atom acting as a nucleophile. In this role, it can attack electrophilic carbon centers, a fundamental process in the formation of many derivatives. nih.gov

Formation of Imine and Amide Derivatives from the Aminomethyl Moiety

The primary amine of 2-(Aminomethyl)-7-cyanobenzo[d]oxazole is readily converted into imine and amide derivatives, significantly altering the compound's properties and providing pathways for further functionalization.

Imine Formation: The reaction of the aminomethyl group with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. This condensation reaction typically involves the removal of water and is often catalyzed by acid.

Amide Formation: Amide derivatives can be synthesized through nucleophilic acyl substitution, where the aminomethyl group attacks an activated carboxylic acid derivative. rsc.org This is a robust and widely used transformation. youtube.com Various acylating agents can be employed, including acid chlorides, anhydrides, and esters, often requiring catalysis for less reactive partners. youtube.comresearchgate.net The reaction with thionyl chloride can also facilitate amide dehydration to form nitriles. youtube.com

Table 1: Examples of Amide Formation Reactions

Acylating Agent Reaction Type Product Class
Acid Chloride (R-COCl) Nucleophilic Acyl Substitution Amide
Acid Anhydride ((R-CO)₂O) Nucleophilic Acyl Substitution Amide
Ester (R-COOR') Catalytic Nucleophilic Acyl Substitution Amide
Carboxylic Acid (R-COOH) Condensation (with coupling agent) Amide

Reactions Involving the Cyano Group

The cyano (nitrile) group at the 7-position is a versatile functional group, capable of undergoing hydrolysis, reduction, and cycloaddition reactions. researchgate.net

Hydrolysis and Reduction Pathways of the Nitrile

The carbon-nitrogen triple bond of the nitrile can be completely or partially broken, leading to different functional groups.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed. The reaction proceeds via an intermediate amide to ultimately yield a carboxylic acid, converting the 7-cyano substituent into a 7-carboxy group.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). A common method for this transformation is catalytic hydrogenation using catalysts like Raney nickel under a hydrogen atmosphere. researchgate.net The addition of a base such as ammonia (B1221849) or triethylamine is often crucial for the reaction to proceed to completion. researchgate.net Alternatively, hydride reagents like lithium aluminum hydride (LiAlH₄) can be used. Another potential pathway is reductive decyanation, where the entire cyano group is removed and replaced with a hydrogen atom, although this is a more specialized reaction. beilstein-journals.org

Table 2: Transformation Pathways for the Cyano Group

Reaction Reagents Resulting Functional Group
Full Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid (-COOH)
Reduction H₂, Raney Ni Primary Amine (-CH₂NH₂)
Reduction 1. LiAlH₄, 2. H₂O Primary Amine (-CH₂NH₂)
Reductive Decyanation e.g., NaBH₄ in specific systems Hydrogen (-H)

Cycloaddition Chemistry of the Cyano Functionality

Although nitriles are often considered unactivated, they can participate as 2π components in various cycloaddition reactions, leading to the formation of new heterocyclic rings. nih.govmit.edu

Diels-Alder Reactions: The cyano group can function as a dienophile in intramolecular Diels-Alder reactions, particularly when reacting with a highly reactive diene. nih.govmit.edu

[3+2] Cycloadditions: The nitrile functionality can react with 1,3-dipoles, such as azides or azomethine ylides, in [3+2] cycloaddition reactions to form five-membered heterocycles like triazoles or pyrrolidines. researchgate.netbeilstein-journals.org These reactions provide a powerful tool for constructing complex molecular architectures. researchgate.netrsc.org

Electrophilic and Nucleophilic Reactions of the Benzo[d]oxazole Aromatic System

The fused aromatic ring of the benzo[d]oxazole system can undergo both electrophilic and nucleophilic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The benzoxazole ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the heteroatoms. youtube.com Substitutions occur on the benzene portion of the molecule. The outcome is directed by the combined effects of the aminomethyl and cyano groups. The aminomethyl group is an activating, ortho-, para-director (directing to positions 4 and 6), while the cyano group is a deactivating, meta-director (directing to positions 5 and 6). The interplay between these directing effects will determine the position of substitution for incoming electrophiles in reactions like nitration, halogenation, or Friedel-Crafts reactions. youtube.com

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strong electron-withdrawing cyano group at the 7-position activates the aromatic ring for nucleophilic aromatic substitution. youtube.comyoutube.com This allows for the displacement of a suitable leaving group (if present) on the ring by a nucleophile. The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing group. In this specific molecule, a nucleophile could potentially substitute a hydrogen atom at position 6, although this would require harsh conditions or further activation.

Ring-Opening and Rearrangement Processes of the Benzo[d]oxazole Core

The benzo[d]oxazole scaffold, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions under specific conditions. These transformations are of significant interest as they provide pathways to structurally diverse heterocyclic systems. For this compound, the presence of both an exocyclic aminomethyl group and an electron-withdrawing cyano substituent on the benzene ring introduces unique electronic and steric factors that can influence the course of these reactions.

One of the most pertinent rearrangement reactions for 2-aminobenzoxazole derivatives is the Dimroth rearrangement. wikipedia.orgnih.gov This process typically involves the reversible isomerization of a heterocyclic system where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org In the context of N-substituted 2-aminobenzoxazoles, this rearrangement proceeds through a ring-opening and subsequent ring-closure sequence. The reaction can be catalyzed by acid, base, or promoted by heat. nih.govnih.gov For this compound, a plausible Dimroth-type rearrangement could be initiated by protonation or under thermal conditions, leading to the formation of an isomeric N-(2-hydroxy-3-cyanophenyl)formimidamide intermediate, which could then recyclize. The presence of the electron-withdrawing cyano group may influence the rate and equilibrium of this rearrangement. nih.gov

The benzo[d]oxazole ring is also known to undergo nucleophilic attack, leading to ring-opening. The C2 position of the benzoxazole ring is electrophilic and can be attacked by nucleophiles. Research has shown that benzoxazoles can undergo ring-opening when treated with secondary amines. A facile and environmentally friendly method has been developed for the synthesis of 2-aminobenzoxazoles by merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization. rsc.org In the case of this compound, the exocyclic primary amine could potentially act as an intramolecular nucleophile, although this would lead to a strained four-membered ring, which is generally unfavorable.

However, the electron-withdrawing nature of the 7-cyano group is expected to enhance the electrophilicity of the benzoxazole ring system, making it more susceptible to attack by external nucleophiles. youtube.com This nucleophilic aromatic substitution (SNAr) type reaction would involve the attack of a nucleophile at the C2 or other activated positions of the benzene ring, potentially leading to ring-opened products. The reaction would proceed via an addition-elimination mechanism, forming a Meisenheimer-like intermediate. youtube.comyoutube.com The stability of this intermediate would be enhanced by the presence of the electron-withdrawing cyano group.

Acid-catalyzed ring-opening is another feasible pathway. libretexts.org In the presence of a strong acid, the nitrogen atom of the oxazole (B20620) ring gets protonated, activating the ring for nucleophilic attack by water or other nucleophiles present in the medium. This would lead to the formation of a 2-amino-3-hydroxybenzonitrile (B1284206) derivative.

Reaction Type Potential Reactants/Conditions Plausible Intermediate(s) Expected Product(s) Supporting Evidence
Dimroth RearrangementHeat or Acid/Base catalysisDiazo intermediate or formimidamideIsomeric N-(2-hydroxy-3-cyanophenyl)imidazoles or related structuresGeneral principle for 1,2,3-triazoles and other heterocycles. wikipedia.orgnih.gov
Nucleophilic Ring-OpeningSecondary amines, other strong nucleophilesMeisenheimer-like complex2-(Dialkylamino)-7-cyanobenzo[d]oxazole or ring-opened amidesDocumented for benzoxazoles with secondary amines. rsc.org
Acid-Catalyzed HydrolysisDilute or concentrated acid (e.g., HCl, H₂SO₄)Protonated benzoxazole2-Amino-3-hydroxybenzonitrile and derivativesGeneral reaction for epoxides and other ethers under acidic conditions. libretexts.org

Computational and Theoretical Chemistry Studies of 2 Aminomethyl 7 Cyanobenzo D Oxazole

Electronic Structure Analysis and Frontier Molecular Orbital Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The interaction and energy difference between these two orbitals are critical in governing chemical reactions. wikipedia.org

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This can indicate higher polarizability and biological activity. nih.gov For benzoxazole (B165842) and related heterocyclic systems, these calculations help to elucidate their electronic behavior and potential for intermolecular interactions.

Table 1: Illustrative Frontier Molecular Orbital Properties

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability.
ELUMO -1.8 Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability.

| Energy Gap (ΔE) | 4.7 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Note: The values in this table are representative examples for a heterocyclic compound of this type and are for illustrative purposes.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetic Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. irjweb.comnih.govproteobiojournal.com It is particularly effective for determining the ground-state geometry of a molecule, a process known as geometry optimization. irjweb.com By employing functionals such as B3LYP, DFT calculations can predict the most stable three-dimensional arrangement of atoms by minimizing the total energy of the system. nih.gov

This optimization process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available, to validate the computational model. For 2-(aminomethyl)-7-cyanobenzo[d]oxazole, DFT would provide precise information on the planarity of the benzoxazole ring and the conformational preferences of the flexible aminomethyl side chain.

Table 2: Predicted Geometrical Parameters from DFT Calculations

Parameter Value Description
C-O Bond Length (oxazole ring) 1.37 Å The length of the carbon-oxygen bond within the oxazole (B20620) ring.
C=N Bond Length (oxazole ring) 1.31 Å The length of the carbon-nitrogen double bond in the oxazole ring.
C-C≡N Bond Angle 178.5° The bond angle of the cyano group, indicating its linearity.

| C-C-N Bond Angle (aminomethyl) | 112.0° | The bond angle of the aminomethyl substituent. |

Note: The values in this table are hypothetical and represent typical values for similar chemical structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov For a molecule like this compound, which possesses a flexible aminomethyl side chain, MD simulations can provide valuable insights into its conformational landscape and dynamic behavior in various environments, such as in an aqueous solution.

By simulating the molecule's trajectory over a specific period, researchers can identify the most stable and frequently occurring conformations. Key metrics such as the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's structure throughout the simulation. nih.gov This analysis is crucial for understanding how the molecule might adapt its shape to interact with biological targets.

Ligand-Target Interaction Prediction through Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to each other to form a stable complex. researchgate.netmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. nih.govnih.gov

For this compound, docking studies would involve placing its optimized 3D structure into the binding pocket of a relevant biological target. A scoring function is then used to estimate the binding energy, with lower values typically indicating a more favorable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the ligand-protein complex. nih.gov

Table 3: Hypothetical Molecular Docking Results

Protein Target Binding Energy (kcal/mol) Key Interacting Residues
Protein Kinase A -7.2 LYS72, GLU91, PHE327
Cyclooxygenase-2 (COX-2) -6.8 ARG120, TYR355, SER530

| Human Carbonic Anhydrase II | -6.5 | HIS94, THR199, TRP209 |

Note: This table is for illustrative purposes and shows potential protein targets and hypothetical binding data.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. By developing mathematical models based on a set of known compounds, QSPR can predict properties for new, untested molecules.

For a series of derivatives related to this compound, QSPR models could be developed to predict various attributes, such as solubility, melting point, or chromatographic retention times. This is achieved by calculating a range of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to build a predictive model. QSPR is a valuable tool for prioritizing compounds for synthesis and testing in materials science and drug discovery.

Analysis of Reactivity Descriptors (e.g., Electrostatic Potential, Chemical Potential, Hardness, Electrophilicity Index)

Global reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO).

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on a molecule. mdpi.com It helps to identify electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). proteobiojournal.commdpi.com

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the electronegativity of the molecule.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. irjweb.com

These descriptors provide a comprehensive picture of the chemical reactivity of this compound, guiding the understanding of its potential chemical behavior.

Table 4: Calculated Global Reactivity Descriptors

Descriptor Value (eV) Description
Chemical Potential (μ) -4.15 Measures the escaping tendency of electrons.
Chemical Hardness (η) 2.35 Represents the resistance to charge transfer.

| Electrophilicity Index (ω) | 3.67 | Quantifies the global electrophilic nature of the molecule. |

Note: The values in this table are representative examples based on the illustrative HOMO/LUMO energies provided earlier.

Structure Activity Relationship Sar Investigations and Scaffold Diversity of 2 Aminomethyl 7 Cyanobenzo D Oxazole Analogues

Systematic Chemical Modification at the 2-Aminomethyl Position and its Impact on Chemical Properties

The 2-aminomethyl group serves as a primary site for chemical derivatization, offering a handle to modulate the compound's basicity, nucleophilicity, steric profile, and hydrogen bonding capabilities. Common modifications to this primary amine include N-alkylation and N-acylation, which can significantly alter the molecule's chemical behavior.

N-Alkylation: Introducing alkyl groups to the nitrogen atom of the aminomethyl moiety can be achieved through reactions with alkyl halides. This modification directly impacts the amine's basicity (pKa). Primary amines are generally less basic than secondary amines due to the electron-donating inductive effect of the additional alkyl group. However, tertiary amines are often less basic in aqueous solution than secondary amines due to reduced solvation of the corresponding ammonium ion. Steric hindrance around the nitrogen atom also increases with the size and number of alkyl substituents, which can impede its ability to act as a nucleophile or participate in intermolecular interactions.

N-Acylation: The reaction of the aminomethyl group with acylating agents, such as acyl chlorides or anhydrides, converts the basic amine into a neutral amide. This transformation has a profound effect on the chemical properties. The delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly reduces the basicity and nucleophilicity of the nitrogen atom. The resulting amide can act as a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), influencing its solubility and intermolecular interactions.

The following table outlines the expected impact of these modifications on the chemical properties of the 2-aminomethyl group:

Modification TypeExample Substituent (R)Expected Impact on Basicity (pKa)Expected Impact on NucleophilicityExpected Impact on Steric Hindrance
Primary Amine -HBaselineBaselineBaseline
N-Alkylation -CH₃ (Secondary Amine)IncreaseIncreaseMinor Increase
N,N-Dialkylation -CH₃, -CH₃ (Tertiary Amine)Decrease (in aq. solution)DecreaseModerate Increase
N-Acylation -C(O)CH₃ (Amide)Significant DecreaseSignificant DecreaseModerate Increase

This table presents theoretical trends based on general principles of organic chemistry.

Systematic Chemical Modification at the 7-Cyano Position and its Impact on Chemical Properties

The 7-cyano (-C≡N) group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzoxazole (B165842) ring through both inductive and resonance effects. Its presence deactivates the aromatic ring towards electrophilic substitution and increases the acidity of any N-H protons on the heterocyclic core. The cyano group itself is also a versatile functional handle that can be transformed into other key functionalities.

Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH). libretexts.orgchemistrysteps.com This conversion replaces a linear, moderately polar group with a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. The resulting 2-(aminomethyl)benzo[d]oxazole-7-carboxylic acid would exhibit significantly different solubility and electronic properties compared to the parent nitrile.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transforms an electron-withdrawing group into an electron-donating group (by induction), altering the electronic landscape of the benzoxazole core. The resulting 7-(aminomethyl) analogue would possess two basic centers, leading to more complex acid-base properties.

The following table summarizes the chemical transformations possible at the 7-cyano position and the resulting changes in chemical properties:

Reaction TypeResulting Functional GroupChange in Electronic EffectHydrogen Bonding CapacityImpact on Polarity
Nitrile (starting) -C≡NStrong electron-withdrawingAcceptorModerate
Hydrolysis -COOH (Carboxylic Acid)Electron-withdrawingDonor & AcceptorHigh
Partial Hydrolysis -C(O)NH₂ (Amide)Electron-withdrawingDonor & AcceptorHigh
Reduction -CH₂NH₂ (Aminomethyl)Electron-donating (inductive)Donor & AcceptorHigh

This table illustrates the functional group transformations and their general impact on molecular properties.

Substituent Effects on the Benzo[d]oxazole Core and their Influence on Reactivity

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups at positions 4, 5, or 6 would increase the electron density of the aromatic ring through resonance and inductive effects, respectively. This would enhance the nucleophilicity of the benzoxazole nitrogen and could slightly decrease the acidity of the N-H proton in the protonated 2-aminomethyl group.

Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs, such as a nitro (-NO₂) or a halogen (-Cl, -Br), would further decrease the electron density of the benzoxazole core. nih.gov This would make the ring system less susceptible to electrophilic attack and would increase the electrophilicity of the carbon atom in the cyano group, potentially facilitating nucleophilic attack at that position. The basicity of the 2-aminomethyl group would also be expected to decrease due to the enhanced electron-withdrawing nature of the heterocyclic system.

SubstituentPositionElectronic EffectPredicted Impact on 2-Aminomethyl BasicityPredicted Impact on 7-Cyano Electrophilicity
-OCH₃5Electron-DonatingIncreaseDecrease
-CH₃6Electron-DonatingSlight IncreaseSlight Decrease
-Cl5Electron-WithdrawingDecreaseIncrease
-NO₂6Strong Electron-WithdrawingSignificant DecreaseSignificant Increase

This table provides a qualitative prediction of substituent effects on the reactivity of the primary functional groups.

Conformational Analysis and Topological Descriptors in Benzoxazole Systems

Conformational Analysis: The rotation around the C2-CH₂ and CH₂-NH₂ bonds determines the spatial orientation of the amino group relative to the heterocyclic ring. The preferred conformation will be a balance of steric and electronic effects. Intramolecular hydrogen bonding between the amino group and the nitrogen atom of the oxazole (B20620) ring is a possibility, which could lead to a more compact, pseudo-cyclic conformation. Computational modeling and NMR spectroscopy are key techniques used to study these conformational preferences in related systems. nih.gov

Topological Descriptors: To quantify the structural features of 2-(aminomethyl)-7-cyanobenzo[d]oxazole and its analogues for use in Quantitative Structure-Activity Relationship (QSAR) studies, various topological descriptors can be calculated. nih.gov These numerical values encode information about the molecule's size, shape, branching, and atom connectivity. researchgate.netresearchgate.net

Kier's Molecular Connectivity Indices (χ): These indices are calculated from the molecular graph and reflect the degree of branching and connectivity within the molecule.

Wiener Index (W): This descriptor is the sum of the distances between all pairs of non-hydrogen atoms in the molecular graph and is related to molecular size.

Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of polar atoms (oxygen and nitrogen) and is a good predictor of properties like membrane permeability.

The following table lists some relevant topological descriptors and the structural information they represent for this compound.

Topological DescriptorStructural Information EncodedRelevance to Chemical Properties
Molecular Weight Molecular SizeInfluences diffusion, solubility.
logP Lipophilicity/HydrophilicityGoverns solubility in polar vs. non-polar media.
Kier's Alpha Shape Indices Molecular Shape and Spatial ArrangementRelates to steric interactions and receptor fitting.
Topological Polar Surface Area (TPSA) Sum of polar atom surface areasPredicts hydrogen bonding capacity and membrane permeability.
Number of Rotatable Bonds Molecular FlexibilityInfluences conformational entropy and binding affinity.

This table provides examples of descriptors used to quantify the physicochemical properties of molecules in QSAR studies.

Chemical Space Exploration of Diverse Benzoxazole Derivatives

Chemical space refers to the vast, multidimensional space of all possible molecules. Exploring the chemical space around the this compound scaffold is a strategy for discovering novel analogues with a wide range of chemical properties. This is often achieved through the design and generation of virtual compound libraries.

A diversity-oriented synthesis or virtual library design would start with the core scaffold and introduce a variety of building blocks at the key modification sites. nih.gov For example:

At the 2-aminomethyl position: A diverse set of alkyl and acyl groups could be introduced to vary steric bulk, basicity, and lipophilicity.

At the 7-position: The cyano group could be replaced with other electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₂NH₂) or converted to other functionalities as described in section 5.2.

On the benzoxazole core: A range of substituents with varying electronic and steric properties could be placed at positions 4, 5, and 6.

By combining these modifications, a large virtual library of analogues can be generated. The "diversity" of this library can then be assessed by calculating a range of physicochemical and topological descriptors for each molecule and analyzing their distribution in a multi-dimensional property space. This allows for the identification of novel structures with unique combinations of properties that may not be achievable through simple, stepwise modifications.

The following table illustrates a small, hypothetical subset of a diverse library based on the 2-(aminomethyl)benzo[d]oxazole scaffold:

R¹ on 2-aminomethylR² at position 7R³ at position 5Predicted Dominant Property
-H-CN-HBaseline
-C(O)CH₃-CN-OCH₃Increased H-bonding, electron-rich core
-CH₂CH₃-COOH-ClIncreased basicity, acidic, electron-poor core
-c-propyl-CH₂NH₂-FLipophilic amine, basic side chains

This table provides a conceptual example of how a diverse chemical library can be constructed to explore the chemical space of benzoxazole derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 7 Cyanobenzo D Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-(Aminomethyl)-7-cyanobenzo[d]oxazole, both ¹H and ¹³C NMR would provide critical information regarding its chemical environment.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring, the methylene (B1212753) protons of the aminomethyl group, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing cyano group and the fused oxazole (B20620) ring. Protons on the benzene (B151609) ring are expected to appear as multiplets in the range of δ 7.0-8.0 ppm. The methylene protons (-CH₂-) adjacent to the electron-donating amino group and the benzoxazole ring would likely appear as a singlet around δ 4.0-4.5 ppm. The amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum would complement the proton data. The carbon of the cyano group (-CN) is anticipated to resonate in the downfield region, typically around δ 115-120 ppm. The carbons of the benzoxazole ring would appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the nitrogen and the carbon at the ring fusion being the most deshielded. The methylene carbon (-CH₂-) of the aminomethyl group would likely be found in the range of δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 7.0 - 8.0 (multiplet) 110 - 160
-CH₂- ~4.0 - 4.5 (singlet) ~40 - 50
-NH₂ Variable (broad singlet) -
-CN - ~115 - 120

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the precise molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

The calculated exact mass of this compound (C₉H₇N₃O) is approximately 173.0589 g/mol . In an HRMS experiment, the molecular ion peak (M⁺) would be observed at this m/z value.

The fragmentation pattern in mass spectrometry is indicative of the molecule's stability and the strength of its chemical bonds. For this compound, common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the benzoxazole ring. Alpha-cleavage is a common fragmentation pattern for amines, which would result in the loss of the aminomethyl radical. libretexts.org

Table 2: Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular Formula C₉H₇N₃O
Exact Mass ~173.0589
Predicted Key Fragment Ions (m/z) [M-NH₂CH₂]⁺, fragments from ring cleavage

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band around 2220-2260 cm⁻¹ would be indicative of the C≡N stretching of the cyano group. The N-H stretching of the primary amine would likely appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-N stretching of the aminomethyl group would be observed in the 1000-1250 cm⁻¹ range. The benzoxazole ring would exhibit characteristic C=N stretching around 1615 cm⁻¹ and C-O-C stretching vibrations. researchgate.net Aromatic C-H stretching would be seen above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The cyano group's symmetric stretch is typically strong and sharp in the Raman spectrum. Aromatic ring vibrations would also be prominent. Raman is particularly useful for analyzing symmetric vibrations and bonds with a change in polarizability. edinst.com

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
-C≡N (Nitrile) 2220 - 2260 (strong, sharp) Strong
-NH₂ (Amine) 3300 - 3500 (medium) Weak
C=N (Benzoxazole) ~1615 (medium) Medium
Aromatic C-H >3000 (medium) Strong
C-O-C (Benzoxazole) 1000 - 1300 (strong) Medium

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates the crystal packing. Studies on other benzoxazole derivatives have shown that they can adopt various conformations. nih.gov

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